molecular formula C21H25ClO3 B1208380 Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate CAS No. 62516-91-0

Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate

Cat. No. B1208380
CAS RN: 62516-91-0
M. Wt: 360.9 g/mol
InChI Key: KIZXRDIROMPMKU-UHFFFAOYSA-N
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Description

AL-294 is an alkylbenzene.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, a structurally similar compound, was synthesized via a racemic route involving multiple steps, demonstrating the complexity in synthesizing such compounds (Cai & Xie, 2006).

  • Crystal Structure Analysis : The crystal structure of propaquizafop, another related compound, was studied, revealing intricate details like dihedral angles and molecular interactions, which are crucial for understanding the properties of similar compounds (Jeon et al., 2014).

  • Catalysis and Annulation : Phosphine-catalyzed annulation methods, used in synthesizing ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate, demonstrate advanced techniques that could be applicable in the synthesis of complex molecules like Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate (Lu et al., 2009).

  • Enantioselective Synthesis : Research on the chemoenzymatic synthesis of enantiomers of related compounds highlights the potential for producing specific enantiomers of Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate, which could have different properties and applications (Varga et al., 2013).

  • Hydrolysis Studies : The study of hydrolysis of methanesulfonate esters and related compounds provides insights into the stability and reactivity of Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate under different conditions (Chan et al., 2008).

Applications in Herbicides and Pharmaceuticals

  • Herbicidal Activities : The synthesis and herbicidal activities of compounds structurally related to Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate, such as ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, suggest potential agricultural applications (Xu et al., 2017).

  • Synthesis for Pharmaceutical Applications : Research on the synthesis of 4-phenyl-2-butanone, an intermediate in pharmaceuticals, from ethyl acetoacetate demonstrates a potential pathway for the synthesis of complex molecules, possibly including Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate (Zhang, 2005).

  • Atmospheric Chemistry : A study on the atmospheric chemistry of ethyl propionate, which shares some structural similarities, provides insights into the environmental impact and behavior of Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate (Andersen et al., 2012).

  • Antimicrobial Activities : The antimicrobial activities of synthetic butenolides and their derivatives suggest potential biomedical applications for Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate (Husain et al., 2010).

properties

CAS RN

62516-91-0

Product Name

Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate

Molecular Formula

C21H25ClO3

Molecular Weight

360.9 g/mol

IUPAC Name

ethyl 2-chloro-3-[4-(2-methyl-2-phenylpropoxy)phenyl]propanoate

InChI

InChI=1S/C21H25ClO3/c1-4-24-20(23)19(22)14-16-10-12-18(13-11-16)25-15-21(2,3)17-8-6-5-7-9-17/h5-13,19H,4,14-15H2,1-3H3

InChI Key

KIZXRDIROMPMKU-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OCC(C)(C)C2=CC=CC=C2)Cl

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)OCC(C)(C)C2=CC=CC=C2)Cl

synonyms

AL 294
AL-294
ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 150 ml of acetone is dissolved 16.8 g of 4-(2,2-dimethyl-2-phenylethyloxy)aniline and, under cooling with ice and stirring, 20 ml of hydrochloric acid, a solution of 6 g sodium nitrite in 20 ml water, 75 ml of ethyl acrylate and 0.3 g of finely divided cuprous oxide are added in the order mentioned. The mixture is stirred at 10° C for 30 minutes and at room temperature for 2 hours. After the reaction has been completed, the reaction mixture is concentrated under reduced pressure and extracted with ether. The ether is distilled off and residual oil is purified by chromatography on silica gel. The described procedure yields 17.7 g of ethyl 2-chloro-3-[4-(2,2-dimethyl-2-phenylethyloxy)phenyl]propionate as a yellowish oily product. Cyclohexane/benzene is used as the eluant solvent (1:1). Boiling point: 205°-206° C/0.9 mmHg
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate
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Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate
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Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate
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Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate
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Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate
Reactant of Route 6
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Ethyl 2-chloro-3-(4-(2-methyl-2-phenylpropyloxy)phenyl)propionate

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